molecular formula C5H9N B1356685 2-Azabicyclo[3.1.0]hexane CAS No. 27202-71-7

2-Azabicyclo[3.1.0]hexane

Cat. No. B1356685
CAS RN: 27202-71-7
M. Wt: 83.13 g/mol
InChI Key: WSSDGZWSPMAECX-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H9N . It is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.0±0.1 g/cm3 and a molar refractivity of 24.5±0.3 cm3 .


Chemical Reactions Analysis

The synthesis of this compound involves several steps, including amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction from glutamic acid .


Physical And Chemical Properties Analysis

This compound has a boiling point of 122.5±8.0 °C at 760 mmHg, a vapour pressure of 13.9±0.2 mmHg at 25°C, and an enthalpy of vaporization of 36.0±3.0 kJ/mol . It also has a flash point of 15.8±16.5 °C and an index of refraction of 1.498 .

Scientific Research Applications

1. Opioid Ligands for Pruritus Treatment

2-Azabicyclo[3.1.0]hexane compounds have been explored as novel μ opioid receptor ligands, particularly for treating pruritus in dogs. Research has shown that modifications to these compounds can lead to high binding affinity selectively for the μ receptor, with promising implications for medicinal use (Lunn et al., 2012).

2. Asymmetric Synthesis of Bioactive Compounds

The azabicyclo[3.1.0]hexane-1-ols framework, derived from amino acid derivatives, is a versatile intermediate for asymmetric synthesis. It has been used to create a range of pharmacologically active products, including pyrrolidinones and dihydropyridinones, through selective rearrangements and ring cleavages (Jida, Guillot, & Ollivier, 2007).

3. Preparation and Functionalization Techniques

Various methods have been developed for preparing and functionalizing this compound structures. These include techniques for removing protecting groups, which have broadened the scope of synthesis and potential applications in chemical research (Wolan et al., 2011).

4. Synthetic Routes to Phosphono Derivatives

Researchers have developed synthetic routes to create 3-azabicyclo[3.1.0]hex-2-en-1-yl phosphonates, which involve a series of reaction steps including radical cyclization and lithium-halogen exchange. These compounds have potential applications in various chemical synthesis processes (Debrouwer et al., 2013).

5. Synthesis of Amines and Pyridines

Studies have demonstrated methods for synthesizing 3-azabicyclo[3.1.0]hexanes, including copper-mediated transformations of N-allyl enamine carboxylates. This process is significant for the production of highly substituted pyridines and diastereoselective reduction of azabicyclohexanes (Toh et al., 2014).

6. Role in Ficellomycin's Biological Activity

The 1-azabicyclo[3.1.0]hexane ring is essential in ficellomycin, a dipeptide with biological activities against bacteria, fungi, and tumors. The guanidyl modification of this ring is a crucial step in ficellomycin biosynthesis, expanding the structural and biological diversities of natural products (Kurosawa et al., 2020).

Safety and Hazards

When handling 2-Azabicyclo[3.1.0]hexane, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

properties

IUPAC Name

2-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSDGZWSPMAECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590960
Record name 2-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27202-71-7
Record name 2-Azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27202-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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